molecular formula C16H14ClNO2 B3373104 N-(2-benzoylphenyl)-3-chloropropanamide CAS No. 950029-14-8

N-(2-benzoylphenyl)-3-chloropropanamide

Cat. No.: B3373104
CAS No.: 950029-14-8
M. Wt: 287.74 g/mol
InChI Key: MZUFWESEQHBZSM-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-3-chloropropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety

Scientific Research Applications

N-(2-benzoylphenyl)-3-chloropropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoylphenyl)-3-chloropropanamide typically involves the reaction of 2-benzoylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Formation of N-(2-benzoylphenyl)-3-aminopropanamide or N-(2-benzoylphenyl)-3-thiopropanamide.

    Oxidation Reactions: Formation of 2-benzoylbenzoic acid or other oxidized derivatives.

    Reduction Reactions: Formation of N-(2-benzoylphenyl)-3-aminopropane.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)acetamide
  • N-(2-benzoylphenyl)oxalamate
  • N1,N2-bis(2-benzoylphenyl)oxalamide

Uniqueness

N-(2-benzoylphenyl)-3-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-benzoylphenyl)-3-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-11-10-15(19)18-14-9-5-4-8-13(14)16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUFWESEQHBZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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